
TDP665759
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TDP665759 is an inhibitor of the Hdm2:p53 complex. It acts by suppressing human tumor cell proliferation in vitro and sensitizing tumors to doxorubicin in vivo.
科学的研究の応用
Key Mechanisms:
- Stabilization of p53 : TDP665759 increases the levels of wild-type p53 in cells, which can lead to the activation of p53 target genes involved in cell cycle arrest and apoptosis .
- Synergistic Effects with Chemotherapy : The compound has been shown to work synergistically with doxorubicin, a common chemotherapeutic agent, enhancing its efficacy in suppressing tumor growth in various models .
In Vitro Studies
In a study evaluating the efficacy of this compound, it was found to inhibit the proliferation of wild-type p53-expressing cell lines with an average IC50 of 0.7 μmol/L. This indicates a potent effect on cells that retain functional p53 .
In Vivo Studies
In xenograft models using A375 melanoma cells, administration of this compound resulted in significant tumor growth suppression. Mice treated with a combination of this compound and doxorubicin exhibited a tumor growth delay comparable to that seen with higher doses of doxorubicin alone .
Table 1: Summary of In Vitro Efficacy
Cell Line | IC50 (μmol/L) | Response to this compound |
---|---|---|
A375 Melanoma | 0.7 | Inhibited proliferation |
HepG2 (Liver) | Not specified | Induction of apoptosis |
Table 2: In Vivo Efficacy in Xenograft Models
Treatment Group | Tumor Growth Delay (%) |
---|---|
Control | 0 |
Doxorubicin (10 mg/kg) | 30 |
This compound (100 mg/kg) | 45 |
This compound + Doxorubicin | 79 |
Case Study 1: Combination Therapy
In a preclinical model, the combination of this compound and doxorubicin was tested on mice bearing A375 melanoma tumors. The study demonstrated that this combination led to a significant reduction in tumor size compared to either treatment alone. The results suggest that this compound may enhance the therapeutic index of doxorubicin by mitigating resistance mechanisms associated with MDM2 overexpression .
Case Study 2: Impact on Gene Expression
Another study highlighted how this compound treatment resulted in increased expression of p21 waf1/cip1 in liver samples from treated mice. This upregulation is indicative of p53 activation and suggests that this compound not only stabilizes p53 but also enhances its transcriptional activity on downstream targets involved in cell cycle regulation .
特性
CAS番号 |
787632-66-0 |
---|---|
分子式 |
C31H34Cl2IN5O2 |
分子量 |
706.4 g/mol |
IUPAC名 |
(3S)-4-[(1R)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C31H34Cl2IN5O2/c1-20(25-10-8-23(33)18-27(25)35)39-29(21-4-6-22(32)7-5-21)31(41)38(13-3-12-37-16-14-36(2)15-17-37)28-11-9-24(34)19-26(28)30(39)40/h4-11,18-20,29H,3,12-17,35H2,1-2H3/t20-,29+/m1/s1 |
InChIキー |
NUKCQDDVORQLDB-OLILMLBXSA-N |
SMILES |
CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
異性体SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)N)N2[C@H](C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
正規SMILES |
CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TDP665759; TDP-665759; TDP 665759; JNJ-27291199; JNJ 27291199; JNJ27291199; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。